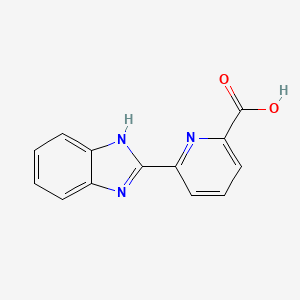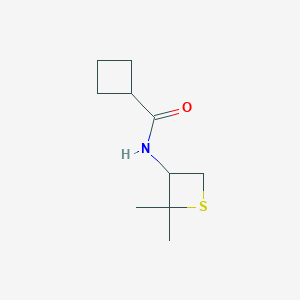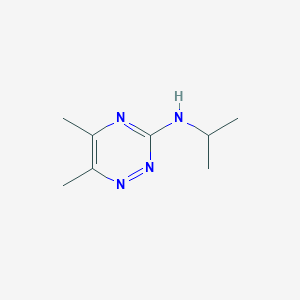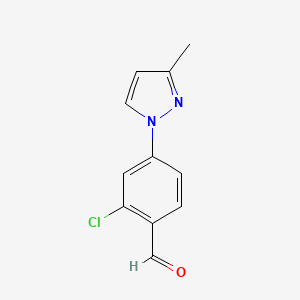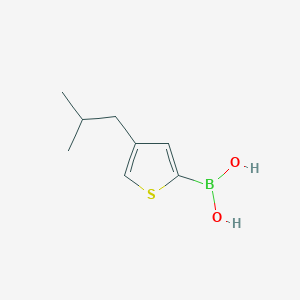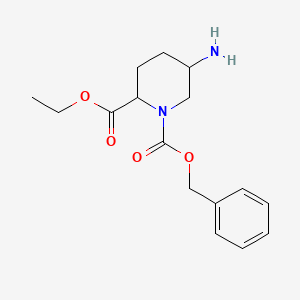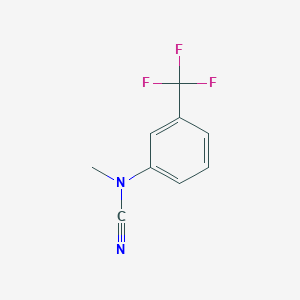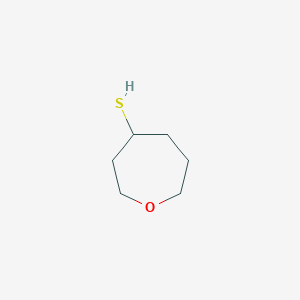
Oxepane-4-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxepane-4-thiol is a sulfur-containing heterocyclic compound with a seven-membered ring structure It features an oxygen atom and a sulfur atom at the 4-position, making it a unique and versatile molecule in organic chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of oxepane-4-thiol can be achieved through several methods. One common approach involves the organocatalytic oxa-conjugate addition reaction, which is promoted by the gem-disubstituent (Thorpe-Ingold) effect. This method stereoselectively provides α, α′-trans-oxepanes . Another approach includes radical cyclizations, Lewis acid-mediated cyclizations, ring-closing metathesis, Nicholas–Ferrier rearrangement, homologations, and ring-expansion strategies .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods used can vary depending on the desired application and the availability of starting materials.
Chemical Reactions Analysis
Types of Reactions: Oxepane-4-thiol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The thiol group (-SH) in this compound is particularly reactive and can participate in thiol-ene “click” reactions, which are widely used in polymer and materials synthesis .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions can vary, but they often involve mild temperatures and neutral to slightly basic pH.
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation of the thiol group can lead to the formation of sulfonic acids, while substitution reactions can yield various functionalized derivatives.
Scientific Research Applications
Oxepane-4-thiol has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of complex molecules and natural products . In biology and medicine, this compound derivatives have shown potential as therapeutic agents due to their unique structural features and reactivity. Additionally, this compound is used in materials science for the development of novel polymers and hydrogels .
Mechanism of Action
The mechanism of action of oxepane-4-thiol involves its ability to undergo various chemical transformations due to the presence of the reactive thiol group. This reactivity allows it to interact with molecular targets and pathways, leading to its effects in different applications. For example, in medicinal chemistry, this compound derivatives can interact with biological macromolecules, such as proteins and nucleic acids, to exert their therapeutic effects.
Comparison with Similar Compounds
Oxepane-4-thiol can be compared with other similar compounds, such as azepane, silepane, phosphepane, and thiepane . These compounds share a similar seven-membered ring structure but differ in the heteroatoms present. This compound is unique due to the presence of both oxygen and sulfur atoms in its ring structure, which imparts distinct chemical properties and reactivity.
List of Similar Compounds:- Azepane
- Silepane
- Phosphepane
- Thiepane
Properties
Molecular Formula |
C6H12OS |
|---|---|
Molecular Weight |
132.23 g/mol |
IUPAC Name |
oxepane-4-thiol |
InChI |
InChI=1S/C6H12OS/c8-6-2-1-4-7-5-3-6/h6,8H,1-5H2 |
InChI Key |
YXMLEVBYJQCDIF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCOC1)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


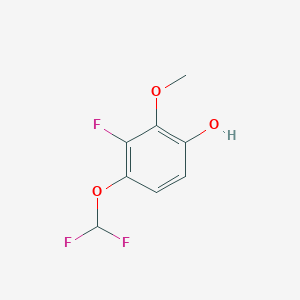
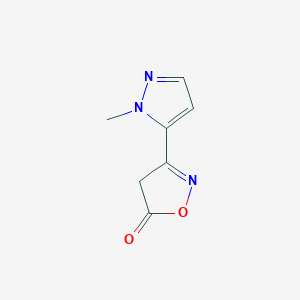

![N-{bicyclo[2.2.1]heptan-2-yl}-1-methylpyrrolidin-3-amine](/img/structure/B13332200.png)
![1-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)cyclopentan-1-amine](/img/structure/B13332208.png)
